Pseudothymidine

DNA polymerase engineering aptamer stability synthetic biology

Pseudothymidine (ψT), also known as 5-hydroxymethyl-2′-deoxyuridine (5-hmdU or hm5dU), is a C-nucleoside analog of thymidine in which the canonical N-glycosidic C1′-N1 bond is replaced by a C1′-C5 carbon-carbon linkage. This substitution fundamentally alters the conformational flexibility and enzymatic processing of the nucleoside relative to natural thymidine.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
Cat. No. B10832018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudothymidine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1
InChIKeyAMDJRICBYOAHBZ-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudothymidine (ψT, 5-Hydroxymethyl-2′-deoxyuridine) for DNA Polymerase Engineering, Antimetabolite Research, and Synthetic Biology


Pseudothymidine (ψT), also known as 5-hydroxymethyl-2′-deoxyuridine (5-hmdU or hm5dU), is a C-nucleoside analog of thymidine in which the canonical N-glycosidic C1′-N1 bond is replaced by a C1′-C5 carbon-carbon linkage [1]. This substitution fundamentally alters the conformational flexibility and enzymatic processing of the nucleoside relative to natural thymidine. Pseudothymidine has been used as a substrate for thermostable DNA polymerases in PCR amplification [2] and as an inhibitor of thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt) [3]. In cellular systems, the compound is both mutagenic and cytotoxic, incorporating efficiently into genomic DNA and undergoing active removal via base excision repair (BER) pathways [4].

Why Pseudothymidine Cannot Be Substituted with Standard Thymidine or Other 5-Substituted Uridine Analogs


Pseudothymidine is not interchangeable with thymidine or conventional 5-substituted deoxyuridine analogs due to its C-nucleoside structure, which eliminates the N-glycosidic bond present in natural nucleosides [1]. This structural distinction confers resistance to acid-catalyzed depurination and alters base-pairing thermodynamics, as evidenced by a ΔTm/mod of -0.9°C per ψT substitution in DNA duplexes [2]. Unlike thymidine, which is a natural substrate for TMPK, the monophosphate form of 5-hmdU acts as a moderate inhibitor (Ki = 47 μM) rather than a competent substrate for TMPKmt [3]. Furthermore, pseudothymidine undergoes distinct cellular processing—it is actively excised from DNA via BER pathways involving SMUG1 glycosylase, whereas thymidine remains stably incorporated [4]. These mechanistic and biophysical differences mean that experiments or applications designed for pseudothymidine cannot be validly replicated using thymidine or structurally similar N-nucleoside analogs.

Quantitative Comparative Evidence for Pseudothymidine Selection: Head-to-Head and Cross-Study Data


Pseudothymidine vs. Thymidine: C-Nucleoside Resistance to N-Glycosidic Hydrolysis and Conformational Divergence

Pseudothymidine contains a C1′-C5 carbon-carbon bond replacing the acid-labile N-glycosidic C1′-N1 bond of thymidine, conferring resistance to acid-catalyzed hydrolysis [1]. This structural modification alters sugar-base conformational dynamics; pseudothymidine adopts a different distribution of syn/anti conformations compared to thymidine due to the absence of the N-glycosidic torsional constraint [1].

DNA polymerase engineering aptamer stability synthetic biology

Pseudothymidine vs. Thymidine: Differential DNA Duplex Destabilization Quantified by Thermal Denaturation

Pseudothymidine substitution in DNA duplexes reduces thermal stability compared to thymidine. For duplexes containing nine dA-T/ψT pairs, the ΔTm/mod (change in melting temperature per modification) is -0.9°C, and the ΔΔG°50/mod is +1.1 kcal/mol, indicating duplex destabilization relative to unmodified thymidine [1]. In duplexes containing up to 12 consecutive ψT substitutions, the calculated ΔΔG°50/mod is -0.5 kcal/mol, with a ΔTm/mod of 0.82°C [2].

nucleic acid thermodynamics DNA hybridization modified oligonucleotides

Pseudothymidine Monophosphate vs. dTMP: Substrate-to-Inhibitor Conversion in M. tuberculosis TMPK

Hydroxylation of the 5-methyl group of the natural substrate thymidine monophosphate (dTMP) converts it from a substrate into a moderate inhibitor of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt). The monophosphate form of 5-hydroxymethyl-2′-deoxyuridine (5-hmdUMP) acts as an inhibitor with a Ki of 47 μM against TMPKmt, whereas dTMP is the natural substrate efficiently phosphorylated by the enzyme [1].

antitubercular drug discovery nucleotide kinase inhibition Mycobacterium tuberculosis

Pseudothymidine vs. Trifluorothymidine (TFT): Divergent DNA Repair Processing in Glioblastoma Cells

Both 5-hydroxymethyl-2′-deoxyuridine (5HmdU) and trifluorothymidine (TFT) are cytotoxic and efficiently incorporated into genomic DNA in U87 glioblastoma cells. However, their cellular processing differs markedly: 5HmdU is actively removed from DNA through base excision repair (BER) pathways involving SMUG1 glycosylase, whereas TFT remains stably incorporated and is neither excised by BER nor hydrolyzed to 5CadU [1]. The cytotoxicity of 5HmdU is enhanced by the DNPH1 inhibitor BzAdo [1].

glioblastoma chemotherapy DNA repair base excision repair nucleoside analog cytotoxicity

Pseudothymidine vs. 5-Carboxy-2′-deoxyuridine (5CadU): Differential Cytotoxicity and DNA Incorporation in Glioblastoma

In U87 glioblastoma cells, 5-hydroxymethyl-2′-deoxyuridine (5HmdU) is both cytotoxic and efficiently incorporated into genomic DNA, whereas the 5-carboxy analog 5-carboxy-2′-deoxyuridine (5CadU) shows no cytotoxicity and is not incorporated into DNA [1]. This demonstrates that the oxidation state of the 5-position substituent (hydroxymethyl vs. carboxy) critically determines both cellular uptake/incorporation and cytotoxic efficacy.

cancer chemotherapy nucleoside analog screening DNA incorporation

Pseudothymidine vs. 5-Hydroxymethyl-2′-deoxycytidine (5HmdC): Indirect vs. Direct DNA Incorporation Mechanisms

In U87 glioblastoma cells, 5-hydroxymethyl-2′-deoxyuridine (5HmdU) is directly incorporated into genomic DNA. In contrast, 5-hydroxymethyl-2′-deoxycytidine (5HmdC) is cytotoxic but is not directly incorporated; instead, it undergoes deamination to 5HmdU, which is then incorporated and likely responsible for the observed toxicity [1].

nucleoside metabolism cytidine deaminase prodrug activation

Pseudothymidine Application Scenarios Supported by Quantitative Evidence


DNA Polymerase Engineering and Screening for Modified Nucleotide Acceptance

Pseudothymidine serves as a validated C-nucleoside substrate for screening DNA polymerases capable of incorporating modified nucleotides. The Lutz et al. assay identified Taq DNA polymerase as the most suitable enzyme for PCR amplification of ψT-containing oligonucleotides from a panel of thermostable polymerases, demonstrating the compound's utility in polymerase engineering workflows [1]. Subsequent work showed that various Family A and B DNA polymerases can extend primers by incorporating up to four to five sequential ψT residues [2], providing a quantitative benchmark for polymerase performance evaluation.

Synthetic Biology with Expanded Genetic Alphabets and Xenonucleic Acids

The C-nucleoside structure of pseudothymidine, which resists N-glycosidic cleavage, makes it suitable for constructing xenonucleic acids (XNAs) and artificially expanded genetic information systems (AEGIS). ψT has been successfully used in PCR with C-nucleosides, representing the first demonstration of PCR with a C-nucleoside analog [1]. The ability to incorporate multiple sequential ψT residues using natural polymerases [2] enables the design of synthetic biological systems with altered chemical stability while maintaining compatibility with existing enzymatic machinery.

Antitubercular Drug Discovery: TMPKmt Inhibitor Development

5-hmdUMP (the monophosphate form of pseudothymidine) is a validated starting point for structure-based design of Mycobacterium tuberculosis TMPK inhibitors, with a measured Ki of 47 μM [1]. The crystal structure of TMPKmt complexed with 5-hydroxymethyl-dUMP has been solved and used for QSAR model development and virtual screening of focused libraries [1]. This structural and inhibitory data supports pseudothymidine derivatives as chemical probes for TMPKmt-targeted antitubercular drug discovery programs.

Cancer Chemotherapy Research: BER-Engaging Nucleoside Analogs

Pseudothymidine (5HmdU) is a cytotoxic nucleoside analog that efficiently incorporates into genomic DNA and actively engages the base excision repair (BER) pathway as a SMUG1 substrate in glioblastoma models [1]. Unlike TFT, which evades BER, 5HmdU's repair-dependent mechanism enables rational combination with DNPH1 inhibitors (e.g., BzAdo) to enhance cytotoxicity [1]. This distinct mechanism positions 5HmdU as a specialized tool compound for investigating repair-targeted chemotherapy strategies, supported by the patent WO-2021048235-A1 which describes the use of hmdU as a DNPH1 substrate to sensitize HR-deficient cells [2].

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